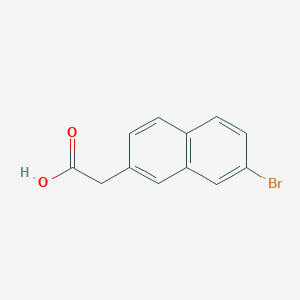
7-broMo-2-naphthylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-naphthylacetic acid is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 7th position and an acetic acid group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-naphthylacetic acid typically involves the bromination of 2-naphthylacetic acid. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the 7th position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, resulting in the formation of 2-naphthylacetic acid.
Substitution: The bromine atom in this compound can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 2-naphthylacetic acid derivatives.
Reduction: 2-naphthylacetic acid.
Substitution: Various substituted naphthylacetic acids depending on the nucleophile used.
Applications De Recherche Scientifique
7-Bromo-2-naphthylacetic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It serves as a precursor in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 7-bromo-2-naphthylacetic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Naphthylacetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-2-naphthylacetic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and physical properties.
7-Iodo-2-naphthylacetic acid:
Uniqueness: 7-Bromo-2-naphthylacetic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These characteristics make it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H9BrO2 |
|---|---|
Poids moléculaire |
265.10 g/mol |
Nom IUPAC |
2-(7-bromonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H9BrO2/c13-11-4-3-9-2-1-8(6-12(14)15)5-10(9)7-11/h1-5,7H,6H2,(H,14,15) |
Clé InChI |
XCQHMTCCNRBFKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)

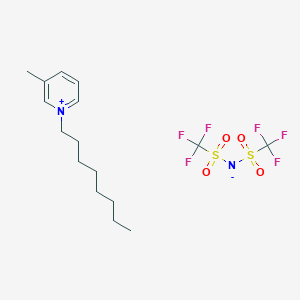

![2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B12109251.png)
![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)


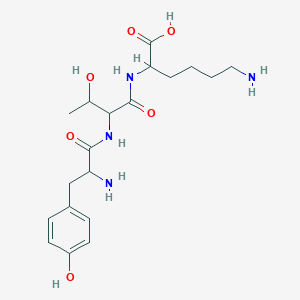
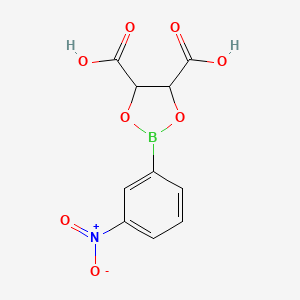
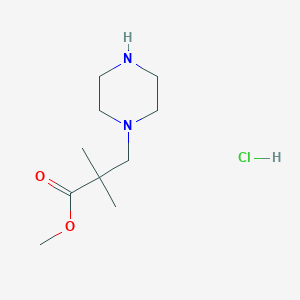


![Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12109305.png)
